An In-depth Technical Guide to 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
An In-depth Technical Guide to 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The physicochemical properties of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid can be extrapolated from its parent compound, 2,3-dihydro-1-benzofuran-2-carboxylic acid (PubChem CID: 2776555)[2], and related chlorinated benzofurans.
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₉H₇ClO₃ | - |
| Molecular Weight | 198.60 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | [3] |
| Solubility | Likely to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO. The carboxylic acid moiety enhances aqueous solubility at physiological pH. | [4] |
| Acidity (pKa) | The carboxylic acid proton is the most acidic. The exact pKa is not determined but is expected to be in the range of typical carboxylic acids. | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthetic Pathways
A plausible synthetic route to 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid can be designed based on established methods for the synthesis of related benzofuran and dihydrobenzofuran derivatives.[6][7] A common strategy involves the cyclization of a suitably substituted phenol.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Allylation of 4-Chlorophenol
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To a solution of 4-chlorophenol in acetone, add anhydrous potassium carbonate.
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Stir the mixture at room temperature for 30 minutes.
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Add allyl bromide dropwise to the reaction mixture.
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Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-allyloxy-4-chlorobenzene.
Rationale: This is a standard Williamson ether synthesis to introduce the allyl group, which is a precursor for the furan ring formation.
Step 2: Claisen Rearrangement
-
Heat the 1-allyloxy-4-chlorobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-220 °C.
-
Maintain the temperature for 2-4 hours. The rearrangement can be monitored by TLC or GC-MS.
-
Cool the reaction mixture and purify the resulting 2-allyl-4-chlorophenol by vacuum distillation or column chromatography.
Rationale: The Claisen rearrangement is a powerful, thermally induced pericyclic reaction that regioselectively forms a C-C bond, positioning the allyl group ortho to the hydroxyl group, which is essential for the subsequent cyclization.
Step 3: Oxidative Cyclization
-
There are several methods for the oxidative cyclization of o-allylphenols. A common method involves treatment with a palladium catalyst in the presence of an oxidant.
-
Alternatively, a two-step process involving hydroboration-oxidation of the allyl group to an alcohol, followed by an acid-catalyzed intramolecular cyclization (a variant of the Williamson ether synthesis) can be employed.
Rationale: This step forms the dihydrofuran ring. The choice of method will depend on the desired stereochemistry and functional group tolerance.
Step 4: Oxidation of the 2-methyl group to a carboxylic acid
-
Dissolve the 6-Chloro-2-methyl-2,3-dihydrobenzofuran in a suitable solvent mixture, such as t-butanol and water.
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions while maintaining the temperature.
-
Stir the reaction vigorously until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.
-
Filter the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Rationale: This final step converts the methyl group at the 2-position, introduced via the cyclization of the allyl group, into the desired carboxylic acid functionality.
Potential Applications and Biological Significance
The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a chloro substituent can enhance these activities.
Potential Pharmacological Activities
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Anti-inflammatory Activity: Chlorinated benzofuran derivatives have been reported as potent anti-inflammatory agents.[8] The mechanism often involves the inhibition of prostaglandin synthesis.
-
Hypolipidemic Activity: A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists, demonstrating excellent cholesterol- and triglyceride-lowering activity.[9]
-
Diuretic and Uricosuric Activity: Dichloro-substituted benzofuran-2-carboxylic acid derivatives have exhibited diuretic and uricosuric properties.[10]
-
Antimicrobial Activity: Various halogenated benzofuran derivatives have shown promising activity against Gram-positive bacteria and fungi.[11][12]
-
Anticancer Activity: Benzofuran and 2,3-dihydrobenzofuran derivatives have been investigated for their potential as anticancer agents.[13]
Mechanism of Action: A Focus on PPARα Agonism
Caption: Simplified signaling pathway for PPARα agonism.
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Agonists of PPARα, such as the fibrate class of drugs, are used to treat dyslipidemia. The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has been shown to be a potent and selective agonist for PPARα.[9] The carboxylic acid moiety is critical for interacting with key amino acid residues in the ligand-binding domain of the receptor. The chloro-substituent at the 6-position likely enhances binding affinity through favorable hydrophobic and electronic interactions.
Safety and Handling
While specific toxicity data for 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is not available, general precautions for handling aromatic carboxylic acids and chlorinated organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of related compounds, it holds potential as an anti-inflammatory, hypolipidemic, diuretic, or antimicrobial agent. The synthetic routes to this compound are accessible through established organic chemistry methodologies. Further research into the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its therapeutic potential.
References
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- Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471.
- Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., ... & Meinke, P. T. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589-5599.
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Molecules. (2010). Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of Clc-Kb Channels. Semantic Scholar. [Link]
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Krawiecka, M., & Stefanska, J. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Semantic Scholar. [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]
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da Silva, A. C., & de Souza, R. O. M. A. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]
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PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-2,3-dihydrobenzoxazol-2-one. Retrieved from [Link]
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Kumar, A., & Kumar, S. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC. [Link]
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